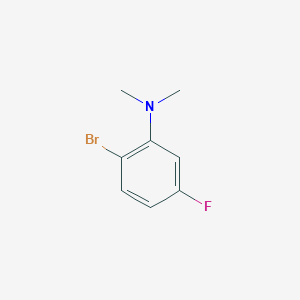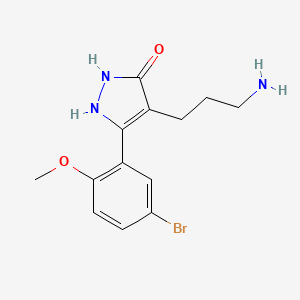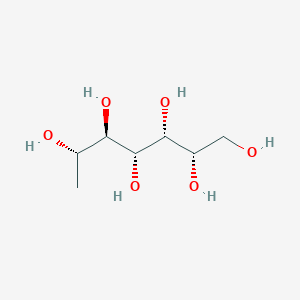
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol can be achieved through several methods:
Hydrogenation of Heptose: One common method involves the catalytic hydrogenation of heptose sugars. This process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Reduction of Heptane-1,2,3,4,5,6-hexaone: Another method involves the reduction of heptane-1,2,3,4,5,6-hexaone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out through the catalytic hydrogenation of heptose sugars. This method is preferred due to its efficiency and scalability. The process involves the use of a continuous flow reactor where the heptose solution is passed over a fixed bed of metal catalyst under controlled conditions of temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form heptane-1,2,3,4,5,6-hexanoic acid.
Esterification: The hydroxyl groups can react with carboxylic acids or acid anhydrides to form esters.
Dehydration: Under acidic conditions, the compound can undergo dehydration to form cyclic ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Reagents such as acetic anhydride or acetyl chloride are commonly used.
Dehydration: Concentrated sulfuric acid or phosphoric acid can be used as dehydrating agents.
Major Products
Oxidation: Heptane-1,2,3,4,5,6-hexanoic acid.
Esterification: Various heptane-1,2,3,4,5,6-hexaol esters.
Dehydration: Cyclic ethers such as tetrahydrofuran derivatives.
Applications De Recherche Scientifique
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on human health.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of (2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites.
Cell Signaling: It may influence cell signaling pathways by interacting with specific receptors or enzymes.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing antioxidant benefits.
Comparaison Avec Des Composés Similaires
(2S,3R,4R,5R,6S)-Heptane-1,2,3,4,5,6-hexaol can be compared with other sugar alcohols such as:
Sorbitol: A six-carbon sugar alcohol with similar properties but different stereochemistry.
Mannitol: Another six-carbon sugar alcohol used as a diuretic and sweetener.
Xylitol: A five-carbon sugar alcohol commonly used in sugar-free products.
Uniqueness
Structure: this compound has a unique seven-carbon backbone with six hydroxyl groups, distinguishing it from other sugar alcohols.
Propriétés
Formule moléculaire |
C7H16O6 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-heptane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C7H16O6/c1-3(9)5(11)7(13)6(12)4(10)2-8/h3-13H,2H2,1H3/t3-,4-,5+,6+,7+/m0/s1 |
Clé InChI |
CCLARULDIPFTCP-PAMBMQIZSA-N |
SMILES isomérique |
C[C@@H]([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
SMILES canonique |
CC(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


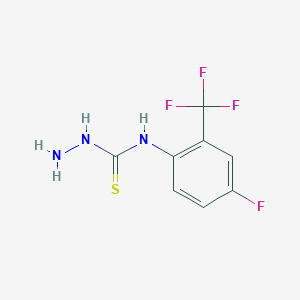
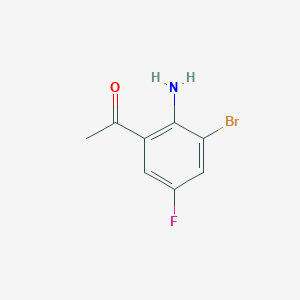
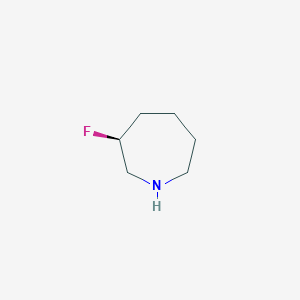
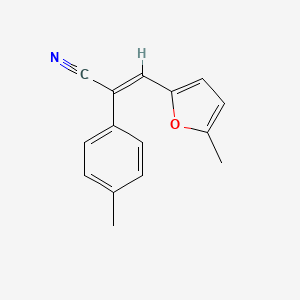
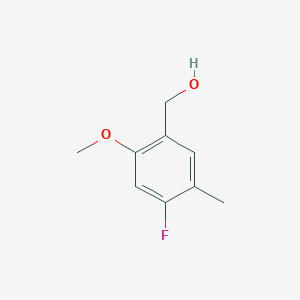
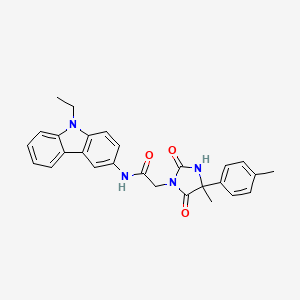
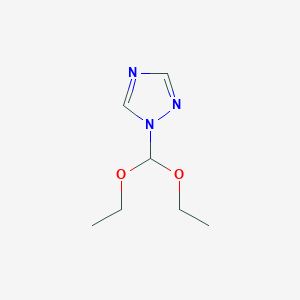
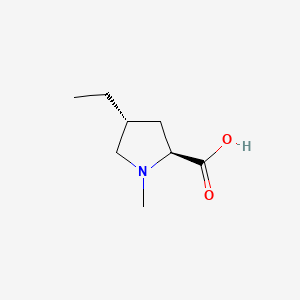
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
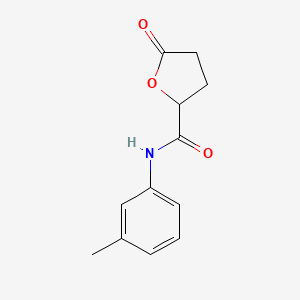
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)
